molecular formula C20H17ClFN3O2S B2527275 N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021227-91-7

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2527275
CAS No.: 1021227-91-7
M. Wt: 417.88
InChI Key: VGXLQQYDQOLMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various substituents including a 2-chlorobenzyl group and a 4-fluorobenzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

In terms of mode of action, thiazole derivatives can interact with various targets in the body. For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain . Others have shown to have cytotoxic activity on human tumor cell lines .

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 2-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 2-chlorobenzyl chloride in the presence of a base.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as benzothiazole and its derivatives share structural similarities and are known for their biological activities.

    Fluorobenzamide Derivatives: Compounds containing the fluorobenzamide group are also studied for their medicinal properties.

Uniqueness

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c21-17-4-2-1-3-14(17)11-23-18(26)10-9-16-12-28-20(24-16)25-19(27)13-5-7-15(22)8-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXLQQYDQOLMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.